molecular formula C7H6ClNOS B14023305 5-Chloro-6-(methylthio)nicotinaldehyde

5-Chloro-6-(methylthio)nicotinaldehyde

Cat. No.: B14023305
M. Wt: 187.65 g/mol
InChI Key: BATYDDFVOUPADJ-UHFFFAOYSA-N
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Description

5-Chloro-6-(methylthio)nicotinaldehyde (CAS: 1288998-46-8) is a substituted nicotinaldehyde derivative featuring a chlorine atom at the 5-position and a methylthio (-SCH₃) group at the 6-position of the pyridine ring. Its molecular formula is C₇H₅ClNOS, with a molecular weight of approximately 186.6 g/mol . This compound is notable for its role as a precursor in synthesizing positron emission tomography (PET) ligands, where its lipophilic methylthio group enhances membrane permeability and binding affinity to biological targets .

Properties

Molecular Formula

C7H6ClNOS

Molecular Weight

187.65 g/mol

IUPAC Name

5-chloro-6-methylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNOS/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3

InChI Key

BATYDDFVOUPADJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(methylthio)nicotinaldehyde typically involves the chlorination and methylthiolation of nicotinaldehyde. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(methylthio)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the biomolecules it interacts with .

Comparison with Similar Compounds

Substituted nicotinaldehydes exhibit diverse reactivity and applications depending on their functional groups. Below is a systematic comparison of 5-Chloro-6-(methylthio)nicotinaldehyde with structurally related analogs:

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Electronic Features
This compound Cl (5), SCH₃ (6) ~186.6 1288998-46-8 Moderate Lewis basicity; lipophilic
5-Chloro-6-methoxynicotinaldehyde Cl (5), OCH₃ (6) 171.58 132865-44-2 Higher polarity; reduced lipophilicity
5-Fluoro-6-((trimethylsilyl)ethynyl)nicotinaldehyde F (5), TMS-ethynyl (6) ~252.3 N/A Low Lewis basicity; strong electron withdrawal
5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinaldehyde Cl (5), THF-O (6) 227.65 N/A Steric hindrance; polar oxygen linkage
5-Chloro-6-((2-methylbiphenyl-3-yl)methoxy)nicotinaldehyde (2a) Cl (5), biphenylmethoxy (6) 337.8 N/A Extended conjugation; PET ligand utility

Key Observations:

  • Lipophilicity : The methylthio group in the target compound enhances lipophilicity compared to methoxy (-OCH₃) or hydroxyl analogs, favoring applications in medicinal chemistry .
  • Lewis Basicity : Substitutents like fluorine or TMS-ethynyl reduce the pyridine nitrogen’s Lewis basicity, critical in autocatalytic reactions (e.g., Soai reaction), whereas methylthio groups maintain moderate basicity .
  • Steric Effects : Bulky substituents (e.g., biphenylmethoxy in 2a) improve target selectivity in PET imaging but may hinder synthetic accessibility .

Biological Activity

5-Chloro-6-(methylthio)nicotinaldehyde is a heterocyclic compound with the molecular formula C8_8H8_8ClN2_2OS. It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a methylthio group at the 6-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although extensive documentation on its biological effects is limited.

Structural Characteristics

The structural features of this compound suggest potential interactions with biological targets. The presence of both chlorine and methylthio groups may enhance its reactivity and influence its pharmacological properties.

Comparison with Related Compounds

The following table highlights the structural similarities and differences between this compound and other nicotinaldehyde derivatives:

Compound NameStructural FeaturesUnique Characteristics
5-Chloro-6-methylnicotinaldehydeChlorine at position 5, methyl group at position 6Lacks the methylthio group
6-MethylthionicotinaldehydeMethylthio at position 6Lacks chlorine substitution
5-Bromo-6-(methylthio)nicotinaldehydeBromine at position 5, methylthio at position 6Contains bromine instead of chlorine
4-AminonicotinaldehydeAmino group at position 4Lacks both chlorine and methylthio groups

Antimicrobial Properties

While specific studies on the antimicrobial activity of this compound are sparse, compounds with similar structures have demonstrated significant antimicrobial properties. For instance, nicotinaldehyde derivatives have been reported to exhibit activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Anti-inflammatory and Anticancer Activities

Research indicates that certain nicotinaldehyde derivatives can exhibit anti-inflammatory and anticancer activities. The structural characteristics of this compound may facilitate interactions with enzymes or receptors involved in these processes. The presence of the chlorinated and methylthio substituents could enhance its binding affinity to biological targets, potentially leading to therapeutic effects.

Case Studies and Research Findings

  • Potential Pharmacological Effects : A study highlighted that compounds structurally similar to this compound showed promise in preclinical models for various diseases, including cancer and inflammatory conditions. These findings suggest that further investigation into this compound's pharmacological profile is warranted.
  • Synthesis and Biological Evaluation : Preliminary synthesis methods for producing this compound have been established, which can be adapted for laboratory or industrial applications. Future studies should focus on evaluating the biological activity of synthesized compounds in vitro and in vivo to assess their therapeutic potential.
  • Toxicity Predictions : Tools such as eMolTox have been developed to predict potential toxicities associated with compounds like this compound based on structural characteristics. These predictions can guide researchers in assessing safety profiles during drug development processes.

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